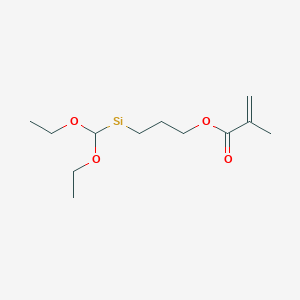
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. These compounds are known for their ability to coordinate metal ions, making them useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by the introduction of nitro groups at the para positions of the phenyl rings. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amino derivatives.
科学的研究の応用
Chemistry
In chemistry, (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin is used as a ligand in coordination chemistry. Its ability to coordinate metal ions makes it useful in the synthesis of metal complexes.
Biology
In biological research, this compound can be used to study the interactions between porphyrins and proteins. It may also serve as a model compound for understanding the behavior of natural porphyrins in biological systems.
Medicine
In medicine, derivatives of this compound could be explored for their potential use in photodynamic therapy, where light-activated compounds are used to treat certain types of cancer.
Industry
In industrial applications, this compound might be used in the development of sensors or catalysts due to its ability to coordinate metal ions and participate in various chemical reactions.
作用機序
The mechanism by which (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin exerts its effects typically involves the coordination of metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy.
類似化合物との比較
Similar Compounds
Tetraphenylporphyrin: A similar compound without the nitro groups, often used in coordination chemistry.
Heme: A naturally occurring porphyrin with an iron center, essential for oxygen transport in blood.
Chlorophyll: A natural porphyrin with a magnesium center, crucial for photosynthesis in plants.
特性
分子式 |
C44H28N8O8 |
|---|---|
分子量 |
796.7 g/mol |
IUPAC名 |
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin |
InChI |
InChI=1S/C44H28N8O8/c53-49(54)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)50(55)56)37-21-23-39(47-37)44(28-7-15-32(16-8-28)52(59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)51(57)58/h1-24,45-48H/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40- |
InChIキー |
IPWUVCRURAFAID-DETAFOJHSA-N |
異性体SMILES |
C1=CC(=CC=C1/C/2=C\3/N/C(=C(\C4=CC=C(N4)/C(=C/5\N/C(=C(\C6=CC=C2N6)/C7=CC=C(C=C7)[N+](=O)[O-])/C=C5)/C8=CC=C(C=C8)[N+](=O)[O-])/C9=CC=C(C=C9)[N+](=O)[O-])/C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=C(C=C7)[N+](=O)[O-])N5)C8=CC=C(C=C8)[N+](=O)[O-])C9=CC=C(C=C9)[N+](=O)[O-])N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B12349168.png)


![N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12349200.png)
![(S)-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2]](/img/structure/B12349208.png)
![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one](/img/structure/B12349212.png)

![1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide](/img/structure/B12349216.png)

![N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B12349225.png)
![N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B12349236.png)
